1-(4-Fluorobenzoyl)azepane
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Overview
Description
1-(4-Fluorobenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 1-(4-Fluorobenzoyl)azepane typically involves the reaction of azepane with 4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial production methods for azepane derivatives often involve catalytic processes. For example, Pd/LA-catalyzed decarboxylation has been used to synthesize N-aryl azepane derivatives under mild conditions .
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The azepane ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzoyl)azepane has several applications in scientific research:
Medicinal Chemistry: Azepane derivatives are known for their pharmacological properties, including their use as inhibitors, antidiabetics, and anticancer agents.
Material Science: Azepane-substituted compounds have been studied for their luminescent properties and potential use in responsive materials.
Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The azepane ring’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)azepane can be compared with other azepane derivatives such as:
Azepane: The parent compound, which lacks the fluorobenzoyl group.
1-(4-Fluorobenzyl)azepane: A similar compound where the benzoyl group is replaced by a benzyl group.
Azepine and Azepinone: Other seven-membered heterocyclic compounds with different substituents.
The presence of the 4-fluorobenzoyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
326902-28-7 |
---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
azepan-1-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H16FNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
InChI Key |
NVQGWWBCCMYSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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